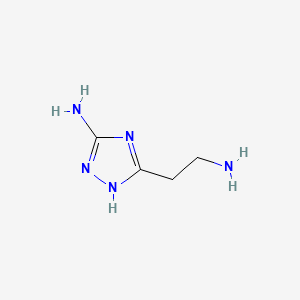

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole

Description

Contextualization of 1,2,4-Triazole (B32235) Heterocycles within Advanced Organic Chemistry Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms at positions 1, 2, and 4. chemicalbook.com This arrangement confers a set of distinct properties that make it a versatile building block in the design of functional molecules.

The term "triazole" was first introduced in 1885 by Bladin to describe this class of five-membered, three-nitrogen heterocyclic aromatic compounds. nih.gov Since their discovery, the chemistry of triazoles has evolved significantly, accelerating with the development of facile and convenient synthetic methods. nih.gov The 1,2,4-triazole isomer is a π-excessive, aromatic system, with all its ring atoms being sp2 hybridized and sharing 6π electrons delocalized across the ring. chemicalbook.com This aromaticity contributes to its high stability. nih.gov

Historically, the synthesis of the 1,2,4-triazole ring has been achieved through various methods, including the Einhorn–Brunner and Pellizzari reactions, or from thiosemicarbazide (B42300) via acylation and subsequent cyclization. wikipedia.org Modern synthetic strategies have expanded to include microwave-assisted syntheses, multicomponent reactions, and metal-catalyzed oxidative coupling reactions, highlighting the ongoing interest in accessing this scaffold. organic-chemistry.org

The significance of the 1,2,4-triazole nucleus is underscored by its presence in a vast array of pharmacologically active agents. nih.gov This scaffold is a core component in drugs with antimicrobial, anti-inflammatory, antiviral, and anticancer properties, among others. tandfonline.comtandfonline.com Its utility also extends to agriculture, where derivatives are used as herbicides and plant growth regulators, and to materials science, where they can function as ligands in coordination chemistry. wikipedia.orgfrontiersin.org The wide-ranging applications have established triazoles as a significant platform in medicinal chemistry and chemical biology. nih.gov

The introduction of substituents onto a heterocyclic core is a fundamental strategy for modulating its physicochemical and biological properties. Amino and aminoalkyl groups are particularly important in this regard.

An amino group (-NH₂) directly attached to a heterocyclic ring can significantly influence its electronic properties, basicity, and hydrogen-bonding capabilities. It often serves as a key pharmacophore for interaction with biological targets and can act as a versatile synthetic handle for further derivatization. nih.gov For instance, 3-amino-1,2,4-triazole is a well-known compound that functions as a competitive inhibitor of the HIS3 gene product in yeast, a property utilized in molecular biology techniques like the two-hybrid screening system. wikipedia.orgwikipedia.org The amino group is crucial for this inhibitory activity. Furthermore, the presence of an amino group on the triazole ring can be leveraged for creating diverse libraries of compounds through reactions such as acylation, alkylation, or Schiff base formation. mdpi.com

An aminoethyl group (-CH₂CH₂NH₂) provides a more flexible linker, extending the basic amino functionality away from the heterocyclic core. This extension can have several strategic implications:

Conformational Flexibility: The single bonds in the ethyl chain introduce rotational degrees of freedom, allowing the terminal amino group to adopt various spatial orientations for optimal interaction with target biomolecules. nih.gov

Chelation: The combination of the triazole ring's nitrogen atoms and the terminal amine of the aminoethyl side chain creates a potential multidentate ligand capable of forming stable chelates with metal ions. chemicalbook.com

The incorporation of amino acids and their derivatives into heterocyclic structures is a broad and impactful area of research, leading to the development of novel compounds with diverse applications. taylorfrancis.comappleacademicpress.comroutledge.com

Rationale and Significance of Investigating 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole

A thorough review of the current scientific literature reveals a significant focus on various substituted 1,2,4-triazoles. However, the specific derivative this compound remains conspicuously under-researched. This knowledge gap provides a strong rationale for a dedicated investigation into its properties and potential.

The molecular architecture of this compound combines several features of chemical interest, suggesting a rich and complex reactivity profile.

Multiple Basic Centers: The molecule possesses at least four potential basic nitrogen centers: the two unsubstituted ring nitrogens (N1/N2 and N4), the exocyclic amino group at C3, and the terminal amino group of the C5 side chain. This polybasic nature implies a complex acid-base chemistry and the potential for selective protonation depending on the reaction conditions.

Tautomerism: Like many substituted 1,2,4-triazoles, this compound can exist in different tautomeric forms. chemicalbook.com The proton on the ring can reside on N1, N2, or N4, leading to rapid interconversion between tautomers, which can influence reactivity and spectroscopic properties. nih.gov

Nucleophilicity: The molecule contains multiple nucleophilic sites. The exocyclic amino groups and the ring nitrogens are all potential sites for electrophilic attack, such as alkylation or acylation. chemicalbook.com Understanding the regioselectivity of such reactions is a key chemical question.

Ligand Potential: The spatial arrangement of the three ring nitrogens and the two nitrogens in the side chains makes this compound an excellent candidate as a multidentate ligand for coordination chemistry. Its ability to form complexes with various metal ions could lead to new materials or catalysts.

| Feature | Description | Implication for Chemical Inquiry |

| Core Scaffold | 1,2,4-Triazole ring | Aromatic, planar, and chemically stable core. chemicalbook.comnih.gov |

| Substituent 1 | C3-Amino group | Increases electron density, acts as H-bond donor/acceptor, and is a key nucleophilic center. nih.gov |

| Substituent 2 | C5-(2-aminoethyl) group | Provides a flexible, basic side chain, enhancing potential for molecular interactions and chelation. |

| Tautomerism | Potential for 1H, 2H, and 4H tautomers. chemicalbook.com | Affects reactivity, spectroscopy, and intermolecular interactions. |

| Basicity | Multiple basic nitrogen atoms. | Complex pH-dependent behavior and potential for selective protonation. |

| Chelation | Potential N,N,N-tridentate or higher denticity ligand. | Potential for forming novel coordination complexes with interesting magnetic or catalytic properties. |

Despite the extensive research into the 1,2,4-triazole family, a comprehensive search of chemical databases and academic journals reveals a significant lack of specific data for this compound. Key knowledge gaps include:

Synthesis: There are no published, optimized, and characterized synthetic routes specifically targeting this molecule. While general methods for creating substituted triazoles exist, their applicability and efficiency for this particular structure have not been demonstrated. mdpi.com

Physicochemical Characterization: Fundamental data such as melting point, boiling point, pKa values, and detailed spectroscopic analyses (NMR, IR, MS) are not available.

Reactivity Studies: There is no information on its reactivity, including the regioselectivity of electrophilic substitution or its behavior as a ligand in coordination chemistry.

Application-Oriented Research: Without fundamental characterization, its potential in medicinal chemistry, materials science, or agriculture remains entirely unexplored. While related compounds show promise, no biological or material-science-focused studies have been performed on this specific molecule. nih.govnih.gov

This stark absence of information presents a clear opportunity for original research that would contribute new knowledge to the field of heterocyclic chemistry.

Scope and Objectives of the Comprehensive Academic Research Outline

To address the identified knowledge gaps, a comprehensive academic investigation of this compound is warranted. The primary objectives of such a research program would be to:

Develop and Optimize a Synthetic Pathway: To devise a reliable and scalable synthetic route to produce high-purity this compound, with complete characterization of all intermediates and the final product.

Conduct Thorough Physicochemical and Structural Analysis: To determine the compound's fundamental properties, including its tautomeric equilibrium in different states, and to fully characterize its structure using modern analytical techniques.

Investigate Chemical Reactivity: To systematically study the compound's reactivity with various electrophiles to understand the regioselectivity of its functionalization and to explore its coordination chemistry with a range of transition metal ions.

Perform Preliminary Application Screening: To conduct initial screenings of its biological activity (e.g., antimicrobial, anticancer) and to evaluate its potential in materials science (e.g., as a corrosion inhibitor or a component of coordination polymers) to guide future, more detailed investigations.

Fulfilling these objectives would close a significant gap in the literature and establish a foundation for harnessing the potential of this unique heterocyclic compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c5-2-1-3-7-4(6)9-8-3/h1-2,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNXUWBCKBBJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204992 | |

| Record name | Iem 759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56436-29-4 | |

| Record name | 3-(Beta-aminoethyl)-5-amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 Amino 5 2 Aminoethyl 1h 1,2,4 Triazole and Its Precursors

Retrosynthetic Analysis of the 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole Core Structure

A retrosynthetic analysis of the target molecule, this compound (I), suggests several plausible disconnection points. The most logical approach involves dissecting the heterocyclic core and considering the final functional group transformations.

Functional Group Interconversion (FGI): The primary amine of the aminoethyl group can be retrosynthetically derived from the reduction of a more stable precursor functional group, such as an amide, nitrile, or nitro group. This leads to key precursors like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (II) or 3-(5-amino-1H-1,2,4-triazol-3-yl)propanenitrile. The synthesis of propanamide derivatives of this type has been successfully demonstrated. rsc.org

C-N Bond Disconnection (Triazole Ring Formation): The 1,2,4-triazole (B32235) ring itself is most commonly formed via the cyclization of a hydrazine (B178648) derivative with a compound containing a carbonyl or related functional group. Disconnecting the triazole ring of precursor (II) leads to two primary building blocks: aminoguanidine (B1677879) (III), which provides the N1, N2, and 3-amino group, and a derivative of succinic acid, such as N-guanidinosuccinimide (IV) or succinic anhydride (B1165640) itself. The reaction of aminoguanidine with carboxylic acids or their derivatives is a cornerstone of 3-amino-1,2,4-triazole synthesis. mdpi.comresearchgate.net

This analysis points toward a primary synthetic strategy: the condensation of aminoguanidine or a related species with a four-carbon dicarbonyl equivalent to form a propanamide- or propanoic acid-substituted aminotriazole, followed by the reduction of the side chain's terminal functional group to an amine.

Classical and Contemporary Approaches to 1,2,4-Triazole Ring Synthesis

The formation of the 1,2,4-triazole ring is a well-trodden field in heterocyclic chemistry, with methods ranging from classical condensation reactions to modern catalyzed processes. nih.gov

The most direct and widely used method for synthesizing 3-amino-1,2,4-triazoles involves the cyclization of aminoguanidine with a carboxylic acid or its derivatives. mdpi.comresearchgate.net

A highly relevant pathway starts with the reaction of aminoguanidine hydrochloride with succinic anhydride. This reaction can form N-guanidinosuccinimide, a key intermediate. rsc.orgmdpi.com This intermediate can then undergo a recyclization reaction to form the 1,2,4-triazole ring. For instance, heating N-guanidinosuccinimide with an amine under microwave irradiation has been shown to open the succinimide (B58015) ring and subsequently form a 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide. rsc.orgnih.gov A plausible route to the parent amide (where the amide nitrogen is unsubstituted) would involve a similar thermal or base-catalyzed intramolecular cyclization, which upon subsequent reduction, would yield the target molecule.

Another classical approach is the direct condensation of aminoguanidine bicarbonate with a suitable carboxylic acid, often under microwave irradiation to accelerate the reaction and improve yields. mdpi.com In this context, using a protected β-alanine derivative, such as N-Boc-β-alanine, could potentially lead to the desired triazole core, which could then be deprotected.

Multi-component reactions (MCRs) offer an efficient alternative for building molecular complexity in a single step. While no specific MCR has been reported for the direct synthesis of this compound, the principles can be applied. For example, iron-catalyzed one-pot syntheses of 3-amino-1,2,4-triazoles have been developed involving the reaction of cyanamide (B42294) with hydroxylamine, followed by the addition of a nitrile. researchgate.net A hypothetical MCR for a precursor could involve aminoguanidine, an aldehyde, and a cyanide source, though controlling the regiochemistry and subsequent transformations would be a significant challenge.

The introduction of the two distinct nitrogen-containing functionalities at the C3 and C5 positions requires careful strategic planning.

Introduction of the 3-Amino Group: The use of aminoguanidine as a starting material is the most straightforward and common method for incorporating the 3-amino group directly during the triazole ring's formation. mdpi.comnih.gov This approach avoids the need for a separate amination step on a pre-formed triazole ring.

Introduction of the 5-(2-aminoethyl) Group: This functional group is typically installed via a precursor. The most viable strategy involves creating a two-carbon extension at the 5-position that terminates in a group reducible to an amine.

From Succinic Acid Derivatives: As outlined in the retrosynthetic analysis, reacting aminoguanidine with succinic anhydride yields intermediates that lead to 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid or its amide. rsc.org The carboxylic acid or amide can then be reduced to the primary alcohol or amine, respectively. The reduction of the propanamide precursor (II) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be a standard chemical transformation to furnish the final aminoethyl group.

From β-Alanine Derivatives: An alternative approach would be to use a derivative of β-alanine, such as β-aminopropionitrile, as the starting material for the side chain. nih.gov This nitrile could be converted to an imidate via the Pinner reaction and subsequently reacted with a hydrazine derivative to form the triazole ring, a strategy that has been successfully employed for similar structures. nih.gov The resulting 3-(5-amino-1H-1,2,4-triazol-3-yl)propanenitrile could then be reduced to the target compound.

Optimization of Reaction Conditions and Yield Enhancement for the Triazole Compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key factors include the choice of solvent, reaction temperature, and reaction time.

The synthesis of substituted 3-amino-1,2,4-triazoles is highly sensitive to reaction conditions. For instance, in the microwave-assisted synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from N-guanidinosuccinimide and various amines, both solvent and temperature play a critical role. nih.gov A study on this reaction demonstrated that changing the solvent and temperature could significantly impact the yield of the desired product.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | 180 | 25 | 56 |

| 2 | MeOH | 180 | 25 | 51 |

| 3 | DMF | 180 | 25 | 62 |

| 4 | MeCN | 180 | 25 | 70 |

| 5 | MeCN | 170 | 25 | 78 |

| 6 | MeCN | 160 | 25 | 71 |

The data shows that for this specific transformation, acetonitrile (B52724) (MeCN) was the superior solvent, and a temperature of 170 °C provided the optimal yield. nih.gov Higher temperatures led to decreased yield, suggesting potential decomposition or side reactions. Similar optimization studies for the direct condensation of carboxylic acids with aminoguanidine have found that solvent-free conditions or the use of a minimal amount of a high-boiling solvent like isopropanol (B130326) can be highly effective under microwave irradiation. mdpi.com Such findings underscore the importance of empirical optimization for each specific synthetic step toward this compound.

Catalytic Systems for Efficient Triazole Formation

The formation of the 1,2,4-triazole ring is frequently achieved through cyclization reactions, which can be significantly enhanced by various catalytic systems. These catalysts not only improve reaction rates and yields but can also control the regioselectivity of the final product, which is crucial for obtaining specific isomers like the 1,3- or 1,5-disubstituted triazoles.

Copper-Based Catalysts: Copper catalysts are widely used for the synthesis of 1,2,4-triazole derivatives. organic-chemistry.orgthieme-connect.com They are effective in promoting tandem reactions, such as the addition of an amine to a nitrile followed by oxidative cyclization. thieme-connect.com For instance, a one-pot method for synthesizing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles has been developed using a copper bromide complex supported on MCM-41 ([phen-MCM-41-CuBr]) as a heterogeneous and recyclable catalyst, with O₂ serving as the oxidant. frontiersin.org Another approach involves the copper-catalyzed reaction of amidines, where an inexpensive copper catalyst, a base like potassium phosphate (B84403) (K₃PO₄), and oxygen (O₂) as a green oxidant are used. organic-chemistry.org This system allows for the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines with reaction partners like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgisres.org The reaction proceeds through sequential intermolecular coupling and intramolecular aerobic oxidative dehydrogenation. thieme-connect.com

Silver and Other Metal-Based Catalysts: While copper is prevalent, other metals also play a significant role. A notable example is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.org In this system, the choice of catalyst dictates the resulting isomer:

Silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields. organic-chemistry.orgisres.org

Copper(II) catalysis , in contrast, leads to the formation of 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org

This catalytic control provides a powerful tool for chemists to selectively synthesize the desired triazole scaffold. Additionally, zinc-based heterogeneous catalysts have been developed as a copper-free alternative for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, highlighting a move towards more sustainable options. rsc.org

Metal-Free Catalytic Systems: In an effort to develop more sustainable and cost-effective methods, metal-free catalytic systems have been explored. Iodine, for example, can be used as a catalyst in the oxidative cyclization of hydrazones and aliphatic amines to form 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another approach involves the I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides, where DMF acts as the carbon source. isres.org These methods offer the advantage of avoiding transition-metal catalysts, which can be toxic and expensive. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for 1,2,4-Triazole Synthesis

| Catalyst System | Starting Materials | Key Features | Typical Yields | Reference(s) |

|---|---|---|---|---|

| Cu(I) complex / O₂ | Amidines, Nitriles | Heterogeneous, recyclable catalyst; uses air as oxidant. | High (up to 91%) | frontiersin.org |

| Cu catalyst / K₃PO₄ / O₂ | Amidines | Inexpensive catalyst, green oxidant, high regioselectivity. | Good | organic-chemistry.orgisres.org |

| Ag(I) catalyst | Isocyanides, Diazonium salts | High regioselectivity for 1,3-disubstituted products. | High | organic-chemistry.orgisres.org |

| Cu(II) catalyst | Isocyanides, Diazonium salts | High regioselectivity for 1,5-disubstituted products. | High | organic-chemistry.orgisres.org |

| Iodine (I₂) | Hydrazones, Amines | Metal-free, oxidative cascade reaction. | Good | organic-chemistry.org |

| Metal-free (electrochemical) | Aryl hydrazines, Alcohols | Avoids strong oxidants and transition-metal catalysts. | Good | organic-chemistry.orgisres.org |

Green Chemistry Principles in the Synthesis of the Triazole Compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,2,4-triazoles to minimize environmental impact. nih.govrsc.org These principles focus on improving atom economy, reducing waste, and utilizing sustainable materials and energy sources. nih.gov

Atom Economy and Waste Reduction in Synthetic Routes

A key goal of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy.

One-Pot and Multicomponent Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, are a prime example of waste reduction. youtube.com This approach saves on solvents, energy, and purification materials, leading to a more efficient and environmentally friendly process. youtube.com Many modern methods for synthesizing 1,2,4-triazoles are designed as one-pot procedures. For example, the copper-catalyzed synthesis from amides and nitriles, and the base-catalyzed condensation of nitriles and hydrazides are often performed in a single step. frontiersin.orgresearchgate.net Similarly, multicomponent reactions, where three or more reactants combine in a single operation to form the product, are highly atom-economical. An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in alcohols provides a route to 1,5-disubstituted 1,2,4-triazoles while avoiding strong oxidants. organic-chemistry.org

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is another important strategy for waste reduction. The [phen-MCM-41-CuBr] catalyst used in the synthesis of 3,5-disubstituted-1,2,4-triazoles is a solid-supported catalyst that can be recovered and reused, reducing waste and cost. organic-chemistry.orgfrontiersin.org Likewise, zinc-based nanocatalysts used in copper-free protocols have demonstrated high recoverability for at least eight cycles. rsc.org

Utilization of Sustainable Reagents and Solvents

Alternative Energy Sources: To minimize energy consumption and reduce reaction times, alternative energy sources are employed.

Microwave Irradiation: Microwave-assisted synthesis has been shown to be a simple, efficient, and mild method for preparing substituted 1,2,4-triazoles from hydrazines and formamide, often proceeding smoothly without a catalyst. organic-chemistry.orgresearchgate.net

Mechanochemistry: This technique involves conducting reactions by grinding solids together, often without any solvent. nih.gov A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles offers advantages such as being solventless, having shorter reaction times, and not requiring external heating. researchgate.netresearchgate.net

Sustainable Solvents and Reagents: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of more benign alternatives.

Water and Glycerol: Water is an ideal green solvent, and its use has been demonstrated in the synthesis of triazoles. consensus.app Glycerol, a biodegradable and non-toxic solvent, has also been used effectively for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A novel Cu(II)-acidic deep eutectic solvent has been developed that acts as both the catalyst and the solvent for triazole synthesis, is stable, and can be reused multiple times. consensus.app

Green Oxidants: The use of molecular oxygen (from the air) as the terminal oxidant in copper-catalyzed reactions is a prime example of a green reagent, as it is readily available and produces water as the only byproduct. organic-chemistry.orgthieme-connect.com

Table 2: Green Chemistry Approaches in Triazole Synthesis

| Green Chemistry Principle | Application in Triazole Synthesis | Benefits | Reference(s) |

|---|---|---|---|

| Alternative Energy | Microwave-assisted synthesis | Reduced reaction times, energy efficiency, often catalyst-free. | organic-chemistry.orgresearchgate.net |

| Mechanochemical (solvent-free grinding) | Eliminates solvent waste, shorter reaction times, no external heating. | nih.govresearchgate.netresearchgate.net | |

| Sustainable Solvents | Water, Glycerol, Deep Eutectic Solvents | Reduced toxicity and environmental impact, potential for recycling. | consensus.app |

| Atom Economy | One-pot / Multicomponent reactions | Fewer workup and purification steps, reduced solvent and material waste. | organic-chemistry.orgisres.orgyoutube.com |

| Recyclable Catalysts | Heterogeneous copper and zinc catalysts | Reduced catalyst waste, lower cost over multiple runs. | organic-chemistry.orgfrontiersin.orgrsc.org |

| Green Reagents | O₂ (air) as an oxidant | Abundant, non-toxic reagent; water is the only byproduct. | organic-chemistry.orgthieme-connect.com |

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 5 2 Aminoethyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic arrangement and dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the aminoethyl side chain, the amino group on the triazole ring, and the N-H proton of the triazole ring itself. The ethyl group will likely present as two triplets corresponding to the methylene (B1212753) groups. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the presence of amino groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the two carbon atoms of the triazole ring (C3 and C5) and the two carbons of the ethyl side chain. The carbons of the triazole ring are expected to resonate at a lower field due to their heteroaromatic nature. mdpi.com

Predicted NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole C3 | - | ~153-158 |

| Triazole C5 | - | ~160-165 |

| Ethyl CH₂ (adjacent to triazole) | ~2.8-3.2 | ~25-30 |

| Ethyl CH₂ (terminal) | ~3.0-3.4 | ~40-45 |

| Triazole NH | ~11.0-13.0 | - |

| Triazole NH₂ | ~5.5-6.5 | - |

| Ethyl NH₂ | ~2.0-3.0 | - |

Note: Predicted values are based on data from similar 3-amino-1,2,4-triazole derivatives and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the aminoethyl side chain, a cross-peak between the two methylene groups would be expected, confirming their connectivity. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would be used to definitively assign the carbon signals of the aminoethyl chain. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial to confirm the attachment of the aminoethyl side chain to the C5 position of the triazole ring. Correlations between the protons of the methylene group adjacent to the ring and both C5 and the other carbon of the side chain would be expected. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. While there are no stereochemical centers in this molecule, NOESY could reveal information about preferred conformations of the aminoethyl side chain relative to the triazole ring.

The aminoethyl side chain of this compound has rotational freedom around the C-C and C-N bonds. Variable temperature NMR studies could provide insights into the conformational dynamics of this side chain. researchgate.net By recording NMR spectra at different temperatures, it might be possible to observe the coalescence of signals or changes in chemical shifts, which would indicate the presence of different conformers and allow for the determination of the energy barriers for their interconversion. Such studies are particularly informative for understanding how the molecule might interact with biological targets.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the triazole ring and the primary amine groups.

Triazole Ring Vibrations:

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring. mdpi.com

C=N and N=N stretching: Strong bands in the 1500-1650 cm⁻¹ region can be attributed to the stretching vibrations of the C=N and N=N bonds within the aromatic triazole ring. mdpi.com

Ring breathing and deformation modes: Several bands in the fingerprint region (below 1500 cm⁻¹) correspond to the complex vibrations of the triazole ring structure.

Amine Moieties Vibrations:

N-H stretching: The primary amino groups (both on the ring and on the ethyl side chain) will exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ range. mdpi.com

N-H bending (scissoring): A characteristic absorption band for the N-H bending vibration of the primary amines is expected around 1600-1650 cm⁻¹. This might overlap with the C=N stretching bands of the triazole ring.

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Triazole NH | Stretching | 3100-3300 |

| Amino NH₂ | Asymmetric & Symmetric Stretching | 3300-3500 |

| C=N (Triazole) | Stretching | 1500-1650 |

| N-H (Amine) | Bending | 1600-1650 |

| C-N | Stretching | 1200-1350 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

Note: These are general ranges and the exact positions of the bands can be influenced by factors such as hydrogen bonding.

The presence of multiple N-H groups (in the triazole ring and the two amino groups) makes this compound a potent participant in hydrogen bonding. nih.gov In the solid state, extensive intermolecular hydrogen bonding is expected, which would significantly influence the positions and shapes of the N-H stretching bands in the IR spectrum. These bands would likely be broad and shifted to lower frequencies compared to the gas phase or in a non-polar solvent. researchgate.net The analysis of these shifts can provide information about the strength and nature of the hydrogen bonding network within the crystal lattice. In solution, the extent of hydrogen bonding will depend on the nature of the solvent. Protic solvents would compete for hydrogen bonding with the solute molecules. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data for this compound, which would provide precise mass measurement to confirm its elemental composition, is not documented in the reviewed sources.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Detailed studies on the fragmentation pathways of this compound using tandem mass spectrometry are not available. Such studies would be necessary to elucidate the characteristic fragmentation patterns of the molecule under collision-induced dissociation.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Crystal Structure Analysis and Molecular Conformation in the Crystalline State

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the specific conformation of the molecule in the solid state is unavailable.

Intermolecular Interactions and Packing Arrangements (e.g., hydrogen bonding)

Without a determined crystal structure, the specific intermolecular interactions, such as hydrogen bonding networks and crystal packing arrangements for this compound, have not been described in the scientific literature.

Computational and Theoretical Investigations of 3 Amino 5 2 Aminoethyl 1h 1,2,4 Triazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods, particularly Density Functional Theory (DFT), have been widely applied to various 1,2,4-triazole (B32235) derivatives to elucidate their electronic structure, stability, and reactivity. researchgate.netmdpi.comnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully employed for the geometry optimization and energy calculations of various triazole derivatives. nih.govjmess.org For instance, studies on related compounds like 3,5-diamino-1,2,4-triazole have shown that DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, can accurately predict the most stable tautomeric form and its geometric parameters, which are in good agreement with experimental X-ray diffraction data. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a 1,2,4-Triazole Derivative (3,5-diamino-1,2,4-triazole)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | Data not available | |

| N2-C3 | Data not available | |

| C3-N4 | Data not available | |

| N4-C5 | Data not available | |

| C5-N1 | Data not available | |

| N1-N2-C3 | ||

| N2-C3-N4 | ||

| C3-N4-C5 | ||

| N4-C5-N1 | ||

| C5-N1-N2 |

Note: Specific calculated geometrical parameters for 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole were not available in the searched literature. The table structure is provided as a template for how such data would be presented.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net

For various 1,2,4-triazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic properties and reactivity. mwjscience.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in a study of different tautomers of substituted triazoles, the HOMO-LUMO gap was used to determine the relative stability of the different forms. nih.gov While specific HOMO-LUMO energy values for this compound were not found in the searched literature, it is expected that the presence of amino groups would influence the energies of the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a 1,2,4-Triazole Derivative

| Parameter | Energy (eV) |

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific calculated FMO data for this compound were not available in the searched literature. The table structure is provided as a template.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored in shades of blue), which are susceptible to nucleophilic attack.

In studies of related triazole compounds, MEP maps have been used to identify the most reactive sites. jmess.orgresearchgate.net For this compound, an MEP analysis would likely show negative potential regions around the nitrogen atoms of the triazole ring and the amino groups, indicating their nucleophilic character. The hydrogen atoms of the amino groups and the NH of the triazole ring would be expected to show positive potential.

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the vibrational and electronic properties of a molecule.

Computational NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts and coupling constants can provide valuable support for the interpretation of experimental NMR spectra. DFT methods are commonly used for this purpose. ufv.br

For various 1,2,4-triazole derivatives, theoretical NMR calculations have been performed to aid in the assignment of experimental signals and to study tautomeric equilibria in solution. ufv.br While specific calculated NMR data for this compound is not available in the reviewed literature, such calculations would be essential for confirming its chemical structure.

Table 3: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for a 1,2,4-Triazole Derivative

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |

| C3 | Data not available | H (on N) | Data not available |

| C5 | Data not available | H (on amino group) | Data not available |

| C (ethyl) | Data not available | H (on ethyl group) | Data not available |

Note: Specific calculated NMR data for this compound were not available in the searched literature. The table structure is provided as a template.

Theoretical Vibrational Frequencies and Intensities

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra are of great help in the assignment of the experimental vibrational bands. researchgate.net

Studies on 3-amino-1,2,4-triazole and 3,5-diamino-1,2,4-triazole have shown that DFT calculations can provide theoretical vibrational spectra that are in good agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net These studies allow for a detailed assignment of the vibrational modes of the molecule, including the stretching and bending vibrations of the triazole ring and the amino groups. For this compound, theoretical calculations would be instrumental in interpreting its vibrational spectrum and understanding the dynamics of its molecular structure.

Table 4: Representative Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for a 1,2,4-Triazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretching | Data not available |

| C-H stretching | Data not available |

| C=N stretching | Data not available |

| N-N stretching | Data not available |

| Ring bending | Data not available |

Note: Specific calculated vibrational frequencies for this compound were not available in the searched literature. The table structure is provided as a template.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.

To identify the most stable three-dimensional arrangement of this compound, energy minimization and conformational search algorithms are employed. These methods systematically explore the potential energy surface of the molecule to locate its global and local energy minima, which correspond to stable conformations.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are utilized to determine the optimized geometries and relative energies of different conformers. ekb.egekb.eg For instance, studies on similar triazole derivatives have shown that multiple conformers can exist with small energy differences between them, indicating a complex conformational landscape. nih.gov The choice of the basis set and the level of theory, such as B3LYP/6-311++G(d,p), are crucial for obtaining accurate results. ekb.egekb.eg Conformational search algorithms, like the Lamarckian genetic algorithm, can be used to systematically explore the rotational freedom around single bonds, such as the C-C bond in the aminoethyl side chain, to identify all possible low-energy conformations. mdpi.comnih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar molecules.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 65.2 |

| Gauche (+) | 60° | 0.85 | 17.4 |

| Gauche (-) | -60° | 0.85 | 17.4 |

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational space and flexibility of this compound. By simulating the motion of atoms over time, MD can reveal how the molecule behaves in a solution or when interacting with other molecules. nih.gov These simulations can highlight the transitions between different conformational states and the time scales on which these transitions occur.

For flexible molecules like this compound, MD simulations are particularly valuable for understanding their ability to adopt different shapes, which can be crucial for their biological function. researchgate.net The flexibility of the aminoethyl side chain, for example, can be quantified by analyzing the root-mean-square deviation (RMSD) of atomic positions during the simulation. nih.gov Such studies on related triazole derivatives have demonstrated that the flexibility or rigidity of the molecule can significantly influence its interaction with biological targets. researchgate.netjmchemsci.com

Prediction of Reactivity and Reaction Mechanisms

Computational methods are also instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms.

The reactivity of a molecule is largely determined by the distribution of its electron density. Computational techniques such as the analysis of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps can identify the most probable sites for nucleophilic and electrophilic attack. irjweb.com

For this compound, the nitrogen atoms of the triazole ring and the amino groups are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons. nih.gov The MEP map would likely show regions of negative potential around these nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would indicate electrophilic sites. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. irjweb.com

Table 2: Predicted Reactive Sites in this compound This table is illustrative and based on general principles of reactivity for this class of compounds.

| Atom/Group | Predicted Reactivity | Supporting Computational Evidence |

|---|---|---|

| Amino group nitrogens | Nucleophilic | High HOMO density, Negative MEP |

| Triazole ring nitrogens | Nucleophilic | High HOMO density, Negative MEP |

| Triazole ring carbons | Potentially Electrophilic | Positive MEP regions |

To understand the mechanism of a chemical reaction involving this compound, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states for proposed reaction pathways.

For example, in a reaction involving the alkylation of the triazole ring, transition state calculations can help determine which nitrogen atom is the most likely site of reaction. researchgate.net These calculations provide valuable information about the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified.

Solvent Effects and Solvation Models in Computational Studies

The properties and reactivity of this compound can be significantly influenced by the surrounding solvent. Therefore, it is crucial to account for solvent effects in computational studies.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. ekb.egekb.eg These models are computationally efficient and can provide a good approximation of the solvent's influence on the molecule's geometry, conformational stability, and electronic properties. tandfonline.com For instance, the relative energies of different conformers can change in the presence of a solvent, and the choice of solvent can affect the reaction rates and equilibria. ekb.egekb.eg More explicit solvation models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of solute-solvent interactions but are computationally more demanding.

Chemical Reactivity and Derivatization Studies of 3 Amino 5 2 Aminoethyl 1h 1,2,4 Triazole

Reactions Involving the Triazole Ring Nitrogen Atoms

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, each with varying degrees of nucleophilicity and availability for chemical reactions.

Alkylation and Acylation at Triazole Nitrogens

The nitrogen atoms of the triazole ring can undergo alkylation and acylation reactions. These reactions typically occur with alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives. The position of substitution (N-1, N-2, or N-4) is influenced by several factors, including the nature of the substituent on the triazole ring, the electrophile used, and the reaction conditions. For instance, in related 3-amino-1,2,4-triazole systems, alkylation can occur at multiple nitrogen centers, with selectivity being a significant challenge. researchgate.net Studies on similar 1,2,4-triazole derivatives have shown that the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with alkylating agents readily occurs at the N-1 position. mdpi.com

Electrophilic Substitution and Limitations

Electrophilic substitution on the triazole ring itself is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards such reactions. However, the reactivity can be influenced by the substituents present on the ring. The amino group at the 3-position can direct electrophiles to the adjacent nitrogen atoms. While direct electrophilic substitution on the carbon atoms of the triazole ring is uncommon, reactions at the ring nitrogens are more prevalent. mdpi.com The pKa of the azole is a decisive factor in controlling the composition and ratio of reaction products in reactions with electrophiles. researchgate.net

Reactivity of the Amino Groups (Primary and Exocyclic)

The presence of both an exocyclic amino group at the 3-position and a primary amino group on the ethyl side chain provides multiple sites for derivatization.

Formation of Amides and Schiff Bases

The amino groups of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can readily react with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. For example, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through the acylation of aminoguanidine (B1677879) hydrochloride with succinic anhydride (B1165640), followed by cyclization. mdpi.comrsc.org

Furthermore, the primary amino groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.comnih.gov This reaction is a common method for modifying the structure of aminotriazoles and introducing new functionalities. emanresearch.orgresearchgate.netresearchgate.net The formation of Schiff bases is often catalyzed by acids and may require the removal of water to drive the equilibrium towards the product. researchgate.net A variety of aromatic aldehydes can be condensed with aminotriazoles to produce Schiff bases in excellent yields, sometimes facilitated by ultrasound. nih.govresearchgate.net

Table 1: Examples of Schiff Base Formation from Aminotriazoles

| Aminotriazole Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | Benzaldehyde | N-(Phenylmethylidene)-1H-1,2,4-triazol-3-amine | researchgate.net |

| 3-Amino-1,2,4-triazole | 2-Hydroxy-3-methoxybenzaldehyde | 2-Methoxy-6-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol | nih.gov |

Nucleophilic Substitutions and Condensation Reactions

The amino groups are nucleophilic and can participate in various substitution and condensation reactions. For instance, they can react with electrophilic reagents such as alkyl halides and sulfonyl chlorides. nih.gov Condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes can lead to the formation of stable hemiaminals as intermediates in Schiff base formation. mdpi.com The reaction of 3-amino-1,2,4-triazole with triethyl orthoformate and diethyl phosphite (B83602) can lead to more complex condensation products. mdpi.com

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,4-triazole ring system can participate in cycloaddition reactions, although this is less common than reactions involving the amino substituents. The reactivity in cycloaddition is dependent on the specific nature of the triazole derivative and the reaction partner. While direct [3+2] cycloaddition to form the triazole ring is a well-established synthetic method, the participation of a pre-formed triazole ring in further cycloadditions is more specialized. nih.gov Some photochemical methods have been developed for the synthesis of 1,2,4-triazoles that involve cycloaddition steps with diazoalkanes and azomethine ylide intermediates. rsc.org

Table of Chemical Compounds

| Chemical Name |

| This compound |

| Alkyl halide |

| Acyl chloride |

| 3-amino-1,2,4-triazole |

| 4-amino-3,5-dimethyl-1,2,4-triazole |

| Carboxylic acid |

| Anhydride |

| N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide |

| Aminoguanidine hydrochloride |

| Succinic anhydride |

| Aldehyde |

| Ketone |

| Schiff base |

| Benzaldehyde |

| N-(Phenylmethylidene)-1H-1,2,4-triazol-3-amine |

| 2-Hydroxy-3-methoxybenzaldehyde |

| 2-Methoxy-6-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione |

| 4-Methoxybenzaldehyde |

| 4-[(4-Methoxyphenyl)methylidene]amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Sulfonyl chloride |

| Hemiaminal |

| Triethyl orthoformate |

| Diethyl phosphite |

| Diazoalkane |

| Azomethine ylide |

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are dictated by the presence of multiple basic nitrogen atoms: the primary amino group of the ethylamine (B1201723) substituent, the amino group attached to the triazole ring, and the nitrogen atoms within the triazole ring itself. The protonation state of the molecule is crucial as it influences its solubility, molecular conformation, and how it interacts with other molecules.

Determination of pKa Values (Experimental and Computational)

Direct experimental or computational pKa values for this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from studies on closely related 3-amino-1,2,4-triazole derivatives. The pKa values for these related compounds are typically determined through potentiometric or spectrophotometric titrations.

For instance, studies on analogous compounds like 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid have identified multiple protonation constants corresponding to the various functional groups. mdpi.com In these derivatives, the pKa value associated with the deprotonation of the 1,2,4-triazole ring has been determined. mdpi.com Experimental methods, such as potentiometric and spectrophotometric titrations, are commonly employed to determine these values. mdpi.com For example, the deprotonation of the triazole ring in a related bisphosphonate derivative was observed with a pKₐ of approximately 4.2. mdpi.com Spectroscopic titrations support these findings, showing a bathochromic shift in the UV spectrum as the pH increases, corresponding to the deprotonation of the triazole ring. mdpi.com

Computational methods, such as those using semi-empirical quantum mechanics (like PM3, AM1) or density functional theory (DFT), are also used to predict pKa values. researchgate.netresearchgate.net These calculations often involve thermodynamic cycles to determine the free energies of the protonated and deprotonated species in solution. researchgate.net For the parent 3-amino-1,2,4-triazole, a pKa value of 4.20 has been reported, which is assigned to the protonation of the triazole ring. mdpi.com The amino groups are more basic, with pKa values typically being higher. The ethylamine side chain in the title compound is expected to have a pKa value characteristic of a primary amine.

Below is a table of representative pKa values for related 1,2,4-triazole compounds, determined by various methods.

| Compound | Functional Group | Method | pKa Value | Reference |

| 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid | 1,2,4-Triazole Ring | Potentiometric | 4.22 | mdpi.com |

| 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid | 1,2,4-Triazole Ring | Spectrophotometric | 4.16 | mdpi.com |

| N-ethylated bisphosphonate derivative of 3-amino-1,2,4-triazole | 1,2,4-Triazole Ring | Potentiometric | 3.51 | mdpi.com |

| N-ethylated bisphosphonate derivative of 3-amino-1,2,4-triazole | 1,2,4-Triazole Ring | Spectrophotometric | 3.32 | mdpi.com |

| 3-Amino-1,2,4-triazole | 1,2,4-Triazole Ring | Not Specified (Literature) | 4.20 | mdpi.com |

Impact of Protonation on Molecular Structure and Reactivity

Protonation significantly alters the electronic and steric properties of this compound, which in turn affects its molecular structure and chemical reactivity. The molecule can be protonated at several sites, and the preferred site of protonation depends on the relative basicity of the nitrogen atoms.

Theoretical studies on related 3-pyridyl-substituted 5-amino-1H-1,2,4-triazoles show that protonation can occur on either the triazole ring or the substituent. researchgate.net The resulting cation exists in various tautomeric forms, and the most stable form depends on the surrounding environment (gas phase vs. crystal). researchgate.net For example, in the gas phase, tautomers with a protonated substituent might be favored, while in the solid state, crystal packing forces and hydrogen bonding networks can favor protonation of the triazole ring. researchgate.net

The protonation of the 1,2,4-triazole ring introduces a positive charge that is delocalized over the heterocyclic system. This has several consequences:

Structural Changes: Protonation leads to changes in bond lengths and angles within the triazole ring. The geometry of the aminotriazole fragment in protonated structures is typical for 3-substituted 5-amino-1H-1,2,4-triazoles. researchgate.net

Electronic Effects: The introduction of a positive charge makes the triazole ring electron-deficient. This reduces the ring's aromaticity and enhances the acidity of the remaining N-H protons.

Reactivity: The electron-withdrawing nature of the protonated triazole ring deactivates the ring towards electrophilic attack. Conversely, it can activate the ring towards nucleophilic substitution, although such reactions are less common for the triazole core. The protonation state of the amino groups is also critical for reactivity. When the amino groups are protonated (forming ammonium (B1175870) ions), their nucleophilicity is eliminated, preventing them from participating in reactions such as acylation or alkylation. Computational studies have indicated that the global nucleophilicity of 3-amino-1H-1,2,4-triazoles is generally higher than that of 5-amino-1H-1,2,4-triazoles, suggesting the amino group at position 3 is more reactive. researchgate.net The protonation state will therefore be a key factor in directing the regioselectivity of derivatization reactions.

Coordination Chemistry and Metal Complex Formation with 3 Amino 5 2 Aminoethyl 1h 1,2,4 Triazole

Ligand Design Principles and Potential Coordination Modes

Based on the structural features of the molecule, one can hypothesize its potential as a chelating and bridging ligand.

Multidentate Nature of the Triazole Compound (N-donors from ring and amino groups)

The 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole molecule possesses multiple potential nitrogen donor atoms. These include the two adjacent nitrogen atoms (N1 and N2) of the triazole ring, the exocyclic amino group at the 3-position, and the terminal amino group of the 2-aminoethyl substituent at the 5-position. This multidentate nature, in theory, allows for a variety of coordination modes, including monodentate, bidentate, and bridging interactions, leading to the formation of diverse and complex architectures.

Chelation Potential and Ring Strain Considerations

The presence of the 2-aminoethyl side chain introduces the possibility of chelation, where the ligand can bind to a single metal center through two or more donor atoms. A likely chelation mode would involve the N1 or N2 atom of the triazole ring and the nitrogen atom of the aminoethyl side chain, which would form a stable six-membered chelate ring. The formation of five- or six-membered chelate rings is generally favored in coordination chemistry as it minimizes ring strain. The potential for the exocyclic amino group at the 3-position to participate in chelation, possibly forming a less stable four-membered ring, would depend on the specific metal ion and reaction conditions.

Synthesis and Characterization of Metal Complexes

Detailed experimental procedures for the synthesis of metal complexes specifically with this compound are not available in the current body of scientific literature.

Preparation of Complexes with Transition Metals (e.g., Cu, Fe, Zn, Ni, Ag)

While methods for the synthesis of complexes with other 3-amino-1,2,4-triazole derivatives are well-established, involving reactions of the ligand with metal salts in suitable solvents, no such reports exist for the title compound.

Characterization Techniques for Complexes (e.g., Elemental Analysis, Magnetic Susceptibility, EPR, UV-Vis Spectroscopy)

The characterization of any potential complexes of this compound would hypothetically involve standard analytical techniques. Elemental analysis would be crucial for determining the empirical formula of the complexes. Magnetic susceptibility measurements would provide information about the magnetic properties of paramagnetic metal centers, such as Fe(III) or Cu(II). Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool for studying complexes with unpaired electrons, offering insights into the coordination environment of the metal ion. rsc.orgresearchgate.net UV-Vis spectroscopy would be used to study the electronic transitions within the complex, which are sensitive to the coordination geometry. rsc.orgresearchgate.net

Structural Analysis of Coordination Compounds

X-ray Crystallography of Metal-Triazole Complexes

For metal complexes involving substituted 3-amino-1,2,4-triazole ligands, X-ray crystallography has revealed a rich diversity of structural motifs, from discrete mononuclear species to multidimensional coordination polymers. nih.govmdpi.com For instance, in complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, the ligand can coordinate to metal centers such as Zn(II), Mn(II), Fe(III), and Cd(II), leading to structures ranging from mononuclear complexes to 1D chains and 2D layers. nih.govmdpi.com The specific coordination mode of the triazole ring and the involvement of other donor groups on the substituent significantly influence the final architecture. researchgate.net

While extensive crystallographic data exists for various derivatives of 3-amino-1,2,4-triazole, a detailed search of the available literature did not yield specific single-crystal X-ray diffraction studies for complexes of This compound . The presence of the flexible aminoethyl side chain suggests the potential for this ligand to act as a chelating agent, coordinating to a metal center through both a triazole nitrogen and the terminal amino group. Such a coordination mode would likely lead to the formation of stable five- or six-membered chelate rings, a hypothesis that awaits confirmation through experimental crystallographic studies.

Elucidation of Coordination Geometry and Metal Oxidation States

The coordination geometry around a metal ion in a complex is determined by the number and arrangement of the coordinating atoms from the ligands. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. The nature of the ligand, the metal ion's d-electron configuration, and steric factors all play a role in dictating the preferred geometry.

In complexes of related 3-amino-1,2,4-triazole derivatives, a variety of coordination geometries have been observed. For example, in a cobalt(II) complex with 3-amino-1,2,4-triazole and 1H-benzimidazole-5,6-dicarboxylic acid, the Co(II) center adopts a four-coordinate tetrahedral geometry. nih.gov In contrast, studies on complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid have shown that Mn(II) and Fe(III) centers typically exhibit a six-coordinate distorted octahedral geometry. mdpi.com Bond Valence Sum (BVS) calculations are often employed to confirm the oxidation state of the metal ion in the crystal structure. For instance, BVS calculations for an Mn(II) complex yielded a value of 2.02, confirming the +2 oxidation state, while a value of 3.01 was calculated for an Fe(III) center in another complex. mdpi.com

For This compound , it is anticipated that the ligand would coordinate to metal ions to form complexes with common geometries such as octahedral. The bidentate or potentially tridentate nature of the ligand could lead to well-defined coordination spheres. However, without experimental data from techniques like X-ray crystallography or spectroscopic methods, the specific coordination geometries and metal oxidation states in its complexes remain a subject for future investigation.

Theoretical Insights into Metal-Ligand Bonding

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the nature of metal-ligand interactions at an electronic level. These theoretical methods can be used to calculate interaction energies, analyze electronic structures, and predict the spin states of metal complexes.

DFT Calculations of Metal-Ligand Interaction Energies

Theoretical studies have been conducted on various triazole-based systems to understand their reactivity and interaction with metal ions. For instance, DFT calculations have been used to optimize the molecular structure of Schiff bases derived from 3-amino-1,2,4-triazole-5-thiol and to analyze their frontier molecular orbitals (HOMO and LUMO) to understand their chemical reactivity. mwjscience.com Similar studies on new conjugates of 1,2,3-triazoles and 1,2,4-triazoles have utilized DFT to calculate chemical reactivity descriptors and to support experimental findings. nih.gov

A comprehensive literature search did not reveal any specific DFT studies focused on calculating the metal-ligand interaction energies for complexes of This compound . Such studies would be valuable for predicting the stability of its complexes with different metal ions and for understanding the role of the aminoethyl side chain in the coordination process.

Analysis of Electronic Structure and Spin States in Complexes

The electronic structure of a metal complex describes the arrangement of electrons in the d-orbitals of the metal ion. This is closely linked to the spin state of the complex, particularly for transition metals like iron(II) and iron(III) which can exist in either a high-spin (HS) or low-spin (LS) state depending on the ligand field strength. The spin state has a significant impact on the magnetic and optical properties of the complex.

Many iron(II) complexes with 1,2,4-triazole-based ligands are known to exhibit spin crossover (SCO) behavior, where the spin state can be switched by external stimuli such as temperature or light. researchgate.netrsc.orgncl.ac.uk This phenomenon is of great interest for applications in molecular switches and data storage. The electronic configuration changes during the spin transition, which can be monitored by various spectroscopic techniques. nih.gov For example, in a study of an iron(II) complex with a 4-amino-1,2,4-triazole (B31798) derivative, the transition from a low-spin to a high-spin state was observed with increasing temperature. rsc.org

While the broader family of aminotriazoles has been a focus of spin-crossover research, there is currently no published research on the electronic structure or spin states of metal complexes specifically involving This compound . The potential for this ligand to induce spin-crossover behavior in iron(II) complexes is an intriguing area for future exploration, as the coordination environment provided by the aminoethyl side chain could significantly influence the ligand field strength and thus the spin state of the metal center.

Applications of Metal-Triazole Complexes (Mechanistic/Theoretical Focus)

The unique structural and electronic properties of metal-triazole complexes make them promising candidates for a variety of applications, including catalysis. The focus here is on the mechanistic and theoretical understanding of their catalytic activity.

Catalytic Activity of Metal Complexes (e.g., in organic transformations)

Metal complexes are widely used as catalysts in organic synthesis to promote a vast array of transformations with high efficiency and selectivity. The ligand plays a crucial role in tuning the reactivity of the metal center, influencing its coordination sphere, and providing a specific environment for the catalytic reaction to occur.

While some metal-triazole complexes have been investigated for their catalytic potential, the primary focus in the literature has often been on their structural and magnetic properties. There are reports on the use of triazole-based systems in catalysis, such as the transition-metal-free catalytic synthesis of 1,5-diaryl-1,2,3-triazoles, which proceeds through a proposed triazenide intermediate. nih.gov Additionally, palladium-catalyzed reactions involving triazole-containing compounds have been developed for the synthesis of complex organic molecules. nih.gov

However, a specific investigation into the catalytic activity of metal complexes of This compound in organic transformations has not been reported in the scientific literature. The presence of both a triazole ring and a primary amine functionality in the ligand suggests that its metal complexes could potentially catalyze reactions such as C-C coupling, oxidations, or reductions. A mechanistic study of such catalytic systems, supported by theoretical calculations, would be necessary to understand the role of the ligand in the catalytic cycle and to optimize the reaction conditions.

Based on a comprehensive search of available scientific literature, there is no specific research data or published articles focusing on the supramolecular assembly and use as material precursors for the chemical compound this compound.

Therefore, the content for the requested section cannot be generated at this time.

Advanced Applications and Functional Roles of 3 Amino 5 2 Aminoethyl 1h 1,2,4 Triazole in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

The structural framework of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, possessing multiple nucleophilic centers—the two distinct amino groups and the nitrogen atoms of the triazole ring—renders it an exceptionally valuable building block for the synthesis of more complex molecular architectures.

The 3-amino-1,2,4-triazole moiety is a well-established precursor for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.gov The amino group at the C3 position and the adjacent ring nitrogen (N4) can react with various bifunctional electrophiles to generate annulated products. For instance, multicomponent reactions involving 3-amino-1,2,4-triazoles, aldehydes, and active methylene (B1212753) compounds are a common strategy for synthesizing triazolopyrimidines. mdpi.com In a similar fashion, this compound can be expected to undergo condensation reactions to form advanced heterocyclic systems.

The presence of the 2-aminoethyl side chain offers an additional site for cyclization, potentially leading to novel and complex polycyclic structures. For example, intramolecular condensation between the side-chain amino group and a reactive function introduced via the ring amino group could yield unique macrocyclic or bridged heterocyclic frameworks. The versatility of aminoazoles, including 3-amino-1,2,4-triazole, in diversity-oriented synthesis allows for the creation of libraries of complex molecules, including isomeric triazolopyrimidines and other fused systems, by reacting them with components like aldehydes and ketones. frontiersin.org

Beyond the synthesis of fused heterocycles, this compound serves as a crucial intermediate for introducing the triazole scaffold into a wide array of functional molecules. The primary amino groups can be readily derivatized through reactions such as acylation, alkylation, and Schiff base formation, allowing for the attachment of this heterocycle to other molecular fragments. nih.gov

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, for example, has been achieved using related starting materials, highlighting the synthetic accessibility of such derivatives. rsc.org The dual amine functionality of this compound provides a platform for creating derivatives with tailored properties. For example, one amino group could be selectively protected while the other is functionalized, enabling the stepwise construction of complex target molecules. This step-wise approach is fundamental in creating bioactive compounds where the triazole unit acts as a key pharmacophore or as a linker connecting different functional domains. researchgate.net

| Reaction Type | Reactants | Resulting System | Reference |

| Multicomponent Cyclization | 3-amino-1,2,4-triazole, Aldehydes, Malononitrile | Triazolo[4,3-a]pyrimidines | mdpi.com |

| Condensation | 3-amino-1,2,4-triazole, Cyclohexanone | Cycloalkatriazolopyrimidines | frontiersin.org |

| Acylation/Recyclization | Aminoguanidine (B1677879), Succinic Anhydride (B1165640), Amines | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

Participation in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, ordered assemblies from smaller molecular components. The structure of this compound is ideally suited for participating in these processes due to its abundance of hydrogen bond donors and acceptors.

The molecule possesses multiple sites capable of forming strong hydrogen bonds: the two primary amino groups (–NH₂) and the N-H group within the triazole ring act as donors, while the sp²-hybridized nitrogen atoms of the triazole ring act as acceptors. This functionality enables the formation of extensive and robust hydrogen-bonding networks. nih.gov In the solid state, related amino-triazole compounds are known to form complex three-dimensional supramolecular frameworks through a variety of N—H···N and N—H···S interactions. nih.govnih.gov

For example, crystal structures of similar molecules reveal that amino-triazole moieties can form specific, repeating hydrogen-bond patterns, such as the R₂²(7) graph set motif, which directs the assembly into well-defined tapes or layers. nih.gov These layers are then further interconnected to construct a stable 3D network. The interplay of these strong intermolecular forces is a key factor in determining the crystal packing and the resulting physical properties of the material. rsc.org The ethylenediamine-like side chain in this compound adds flexibility and further hydrogen bonding sites, potentially leading to unique and intricate self-assembled architectures.